molecular formula C20H21N3O2S B2510065 4-{[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]oxy}-2,6-dimethylpyrimidine CAS No. 2034580-15-7

4-{[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]oxy}-2,6-dimethylpyrimidine

Cat. No.: B2510065
CAS No.: 2034580-15-7
M. Wt: 367.47
InChI Key: PROBRXCPOJRDOK-UHFFFAOYSA-N
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Description

4-{[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]oxy}-2,6-dimethylpyrimidine is a complex organic compound that features a benzothiophene moiety, a piperidine ring, and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]oxy}-2,6-dimethylpyrimidine typically involves multiple steps, starting with the preparation of the benzothiophene and piperidine intermediates. The key steps include:

    Formation of Benzothiophene Intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of Piperidine Intermediate: Piperidine derivatives are often synthesized via hydrogenation of pyridine or through cyclization reactions involving amines and aldehydes.

    Coupling Reactions: The benzothiophene and piperidine intermediates are coupled using reagents such as coupling agents or catalysts to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]oxy}-2,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It may be used in the development of new materials with unique properties, such as organic semiconductors or light-emitting diodes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds like 4-(1-benzothiophene-2-carbonyl)morpholine share structural similarities and may have comparable properties.

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxamide, may exhibit similar reactivity.

    Pyrimidine Derivatives: Compounds like 2,6-dimethylpyrimidine-4-amine are structurally related and may have similar applications.

Uniqueness

The uniqueness of 4-{[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]oxy}-2,6-dimethylpyrimidine lies in its combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

1-benzothiophen-2-yl-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-13-11-19(22-14(2)21-13)25-16-7-9-23(10-8-16)20(24)18-12-15-5-3-4-6-17(15)26-18/h3-6,11-12,16H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROBRXCPOJRDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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